molecular formula C8H15Cl2N5O B7881357 2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride

2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride

Cat. No.: B7881357
M. Wt: 268.14 g/mol
InChI Key: QDJHDZSMDCAFTF-UHFFFAOYSA-N
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Description

2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino and piperazine groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,6-dichloropyrimidine: A precursor in the synthesis of the target compound.

    Piperazine derivatives: Compounds with similar structural features and biological activities.

Uniqueness

2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological properties. Its combination of an amino group and a piperazine moiety allows for versatile chemical modifications and interactions with various biological targets .

Properties

IUPAC Name

2-amino-6-piperazin-1-yl-1H-pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O.2ClH/c9-8-11-6(5-7(14)12-8)13-3-1-10-2-4-13;;/h5,10H,1-4H2,(H3,9,11,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJHDZSMDCAFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)N=C(N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2=CC(=O)N=C(N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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